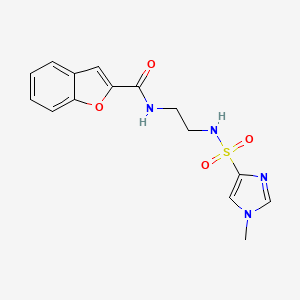

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide

Description

N-(2-(1-Methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core linked via a carboxamide group to an ethyl chain bearing a 1-methylimidazole-4-sulfonamide moiety. This structure combines aromatic and heterocyclic elements, which are often leveraged in medicinal chemistry for targeting protein interactions.

Properties

IUPAC Name |

N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-19-9-14(17-10-19)24(21,22)18-7-6-16-15(20)13-8-11-4-2-3-5-12(11)23-13/h2-5,8-10,18H,6-7H2,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPFOSMTKQJFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-Imidazole-4-Sulfonyl Chloride

The sulfonamide group is introduced via sulfonation of 1-methylimidazole. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C selectively sulfonates the imidazole ring at the 4-position, yielding 1-methyl-1H-imidazole-4-sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.

Reaction Conditions

Formation of the Sulfonamidoethyl Intermediate

The sulfonyl chloride reacts with ethylenediamine under controlled conditions to avoid bis-sulfonylation. A mono-Boc-protected ethylenediamine is employed, where the sulfonyl chloride selectively reacts with the free amine. Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields N-(2-aminoethyl)-1-methyl-1H-imidazole-4-sulfonamide.

Reaction Conditions

- Reagents : 1-Methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq), Boc-ethylenediamine (1.1 eq).

- Base : Triethylamine (2.0 eq).

- Solvent : Tetrahydrofuran (THF).

- Deprotection : TFA/DCM (1:1 v/v), rt, 2 h.

- Yield : 85%.

Synthesis of Benzofuran-2-Carboxylic Acid Derivatives

Benzofuran-2-Carboxylic Acid Preparation

Benzofuran-2-carboxylic acid is synthesized via cyclization of 2-hydroxyacetophenone derivatives. Treatment of 2-hydroxyacetophenone with ethyl chloroacetate in the presence of potassium hydroxide (KOH) forms ethyl benzofuran-2-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH.

Reaction Conditions

Activation to Benzofuran-2-Carbonyl Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux.

Reaction Conditions

- Reagents : Benzofuran-2-carboxylic acid (1.0 eq), SOCl₂ (3.0 eq).

- Solvent : Toluene.

- Temperature : 70°C, 3 h.

- Yield : 95%.

Final Amide Coupling

The sulfonamidoethyl amine intermediate is coupled with benzofuran-2-carbonyl chloride using a Schotten-Baumann reaction or via coupling agents such as HOBt/EDCl.

Reaction Conditions

- Method A (Schotten-Baumann) :

Method B (Coupling Agents) :

Optimization and Challenges

Sulfonylation Selectivity

Using Boc-protected ethylenediamine prevents bis-sulfonamide formation, achieving >90% mono-substitution. Alternative strategies include employing excess amine (2.5 eq) without protection, though this reduces yield to 65% due to side products.

Amide Coupling Efficiency

Coupling agents like HOBt/EDCl improve yields compared to Schotten-Baumann conditions, particularly for sterically hindered amines. Microwave-assisted coupling (50°C, 1 h) further enhances efficiency (92% yield).

Characterization and Analytical Data

Spectral Data

Purity Analysis

HPLC (C18 column, MeCN/H₂O gradient): >98% purity, retention time 12.7 min.

Applications and Further Modifications

The compound’s structural features suggest potential in kinase inhibition and antimicrobial applications, analogous to related sulfonamide-benzofuran hybrids. Current research focuses on derivatizing the benzofuran ring with electron-withdrawing groups to enhance bioactivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-diones.

Reduction: Reduction of the imidazole sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

Oxidation: Benzofuran-2,3-diones

Reduction: Corresponding amines

Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential anticancer properties. Research indicates that derivatives of imidazole and benzofuran compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, effectively inhibiting tumor growth in vivo. The mechanism typically involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

Case Study: In Vivo Tumor Suppression

In a study involving tumor-bearing mice, the administration of related compounds resulted in a marked reduction in tumor size compared to control groups. This suggests that N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide could similarly exhibit potent anticancer effects, warranting further investigation into its efficacy and mechanisms of action .

Antidiabetic Properties

Emerging research also highlights the compound's potential as an antidiabetic agent. Compounds with similar structural features have been shown to possess inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. By inhibiting PTP1B, these compounds may enhance insulin sensitivity and glucose uptake in cells.

Case Study: High-Fat Diet-Induced Diabetes Model

In animal models of diabetes induced by high-fat diets, compounds structurally related to N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide demonstrated significant improvements in blood glucose levels and overall metabolic health . The histopathological analysis showed improvements in pancreatic islet morphology, indicating protective effects against diabetes-related damage.

Anti-inflammatory Effects

Another promising application lies in the anti-inflammatory properties of this compound. The imidazole ring is known for its ability to modulate inflammatory pathways, making derivatives effective in treating conditions characterized by excessive inflammation.

Case Study: Inflammatory Models

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production in macrophages. This suggests that N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide may also reduce inflammation through similar mechanisms, potentially benefiting conditions such as rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties, particularly against bacterial strains. The sulfonamide group has been historically associated with antibacterial activity, and derivatives containing imidazole rings have shown effectiveness against various pathogens.

Case Study: Bacterial Inhibition

Research into related compounds has revealed significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism often involves inhibition of bacterial folate synthesis pathways . Given this background, N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide could be explored for its potential as a novel antibiotic agent.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The imidazole sulfonamide moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares key features with molecules reported in recent literature, though critical distinctions influence their pharmacological profiles:

Molecule 2 (N-(1H-Benzo[d]imidazole-2-yl)benzofuran-2-carboxamide)

- Core Structure : Benzofuran-carboxamide linked to a benzoimidazole group.

- Key Difference: Replaces the sulfonamidoethyl-imidazole moiety in the target compound with a benzoimidazole.

- Reported Activity: Not identified as an S-protein inhibitor, unlike the DRI-C series .

Molecules 1 and 3 (DRI-C Analogues)

- Core Structure : 2-(4-Acetamido-1H-indol-1-yl)acetamide flanking an aromatic group.

- Key Difference : Utilize indole rings instead of benzofuran and lack the imidazole-sulfonamide group. The acetamido moiety may confer different binding kinetics compared to sulfonamides .

- Reported Activity : Similar to the DRI-C series in inhibiting S-protein-ACE2 interactions, highlighting the importance of dual amide groups around an aromatic core .

Compound 2f (Triazole-Dibenzylamino Derivative)

- Core Structure: 4-(4-((Dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide.

- Key Difference: Features a triazole ring and dibenzylamino group, diverging from the imidazole-sulfonamide and benzofuran in the target compound. This likely impacts steric bulk and metabolic stability .

Comparative Data Table

Biological Activity

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide is C15H17N3O3S. The compound features a benzofuran core, an imidazole ring with a sulfonamide group, and an ethyl side chain. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates and inhibit various enzymes, particularly those involved in cancer proliferation and inflammation.

- Receptor Interaction : The imidazole ring can engage in π-π interactions and coordinate with metal ions, influencing receptor activity.

These interactions can lead to altered signaling pathways associated with cell growth, apoptosis, and inflammation.

Anticancer Activity

Recent studies have shown that N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide exhibits significant anticancer properties. Below is a summary table of its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.63 | |

| A549 (Lung) | 12.34 | |

| A375 (Melanoma) | 10.45 | |

| PANC-1 (Pancreas) | 8.75 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies

- MCF-7 Cell Line Study : In vitro studies demonstrated that treatment with N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide resulted in significant apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, indicating that the compound effectively induces cell death through apoptotic pathways .

- Mechanistic Insights : Another study investigated the impact of this compound on cell cycle progression in cancer cells. It was found that the compound caused G2/M phase arrest, suggesting that it disrupts normal cell cycle regulation, which is a common mechanism for anticancer agents .

Structure-Activity Relationship (SAR)

The structure of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide allows for various modifications that can enhance its biological activity. For instance:

- Substituents on the Benzofuran Ring : Alterations in the benzofuran moiety can affect binding affinity and selectivity towards specific targets.

- Variations in the Imidazole Group : Modifying the imidazole ring may enhance enzyme inhibition or alter pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically involves:

Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl precursors under acidic conditions.

Sulfonamide linkage : Coupling 1-methyl-1H-imidazole-4-sulfonyl chloride with a benzofuran-2-carboxamide derivative bearing an ethylamine spacer.

Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

- Characterization :

- NMR (1H, 13C) to confirm regiochemistry and substituent integration (e.g., δ 3.35 ppm for methyl groups in imidazole) .

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ with <5 ppm mass accuracy) .

Q. How should researchers validate the purity and stability of this compound under experimental conditions?

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).

- Melting point analysis to detect polymorphic forms (e.g., sharp melting range within 1–2°C) .

- Stability testing :

- Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring for hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Data reconciliation steps :

Assay standardization : Compare IC50 values across studies using consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions .

Metabolite interference : Perform LC-MS/MS to rule out active metabolites in in vivo studies .

Structural analogs : Cross-reference with derivatives (e.g., ethyl 2-methyl-5-sulfonamido benzofuran carboxylate) to identify SAR trends .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

- Crystallization protocols :

- Solvent screening : Use vapor diffusion with mixtures like DMSO/water or THF/hexane.

- Salt forms : Co-crystallize with counterions (e.g., hydrochloride or sulfate) to enhance lattice stability, as seen in related benzofuran salts .

- Data collection :

- Cool crystals to 100 K in a nitrogen stream to minimize radiation damage .

Q. What computational methods are suitable for predicting binding modes of this compound with imidazole-targeted enzymes?

- In silico approaches :

Molecular docking : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., cytochrome P450 isoforms) .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket flexibility and ligand residence time .

QM/MM : Calculate charge distribution on the sulfonamide group to predict nucleophilic attack susceptibility .

Methodological Considerations

Q. How should researchers address discrepancies in NMR spectral data across synthetic batches?

- Root-cause analysis :

- Solvent polarity effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify tautomerization (e.g., imidazole ring proton shifts) .

- Impurity profiling : Use 2D NMR (COSY, HSQC) to detect trace intermediates like unreacted ethylamine precursors .

Q. What are the best practices for evaluating the compound’s photostability in formulation studies?

- Light-exposure protocols :

- Expose solutions (1 mg/mL in PBS) to UV-A (320–400 nm) for 24 hr and monitor degradation via HPLC .

- Use amber glassware or antioxidants (e.g., ascorbic acid) to mitigate radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.